Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate
Description
Introduction and Academic Context
Historical Development of Methyl 2-Amino-3-(2-Bromopyridin-4-yl)Propanoate
The compound was first reported in 2019 as part of efforts to expand the toolbox of brominated pyridine derivatives for complex molecule synthesis. Early routes involved multi-step procedures starting from 4-aminopyridine, leveraging bromination and esterification reactions to introduce functional groups. For example, Suzuki-Miyaura cross-coupling reactions were employed to attach aryl groups to the pyridine ring, while oxidative cyclodehydrogenation using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) facilitated planarization into nanographene structures.
Table 1: Key Historical Milestones
The compound’s molecular formula (C₉H₁₁BrN₂O₂) and structural motifs align with trends in heterocyclic chemistry, where bromine serves as a leaving group for subsequent functionalization.
Significance in Medicinal Chemistry Literature
In medicinal chemistry, this compound acts as a precursor for kinase inhibitors and neuromodulators. The amino group enables hydrogen bonding with biological targets, while the bromine atom facilitates late-stage diversification via Buchwald-Hartwig amination or Ullmann couplings. For instance, derivatives of this compound have been used to synthesize pyridinium salts (e.g., 5.5b in Scheme 5 of ), which exhibit solvatochromic properties and potential as fluorescent probes.
The ester moiety enhances solubility during synthetic workflows, allowing for easier purification and characterization. This feature is critical in drug discovery, where intermediates must balance reactivity with handling practicality.
Position Within Brominated Heterocyclic Compound Studies
Brominated heterocycles are prized for their electronic and steric effects in cross-coupling reactions. This compound exemplifies this trend, as its bromine atom at the 2-position of the pyridine ring directs electrophilic substitutions to the 4- and 6-positions, enabling regioselective functionalization. Recent advances in PAH synthesis, such as the creation of peri-hexabenzocoronenes, rely on bromopyridine intermediates to achieve precise molecular architectures.
Table 2: Comparative Reactivity of Brominated Pyridines
The compound’s planar pyridine core also supports π-stacking interactions in materials science, contributing to the development of organic semiconductors.
Scientific Importance and Research Objectives
Current research focuses on three objectives:
- Synthetic Efficiency : Improving yields in cross-coupling reactions, which currently range from 40–65% due to competing side reactions at the bromine site.
- Materials Innovation : Leveraging the compound’s electronic properties to design conductive polymers or metal-organic frameworks (MOFs).
- Biological Exploration : Screening derivatives for enzyme inhibition (e.g., β-lactamases) or antimicrobial activity, building on successes with related bromopyridines.
Challenges include managing the bromine atom’s propensity for undesired eliminations and optimizing reaction conditions to preserve the amino group’s integrity. Future studies may explore photocyclization strategies, as demonstrated in thieno-fused coronenes, to access larger aromatic systems with tailored optoelectronic properties.
Properties
IUPAC Name |
methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-14-9(13)7(11)4-6-2-3-12-8(10)5-6/h2-3,5,7H,4,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUYLOXGJIHWSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=NC=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1822590-24-8 | |
| Record name | methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate, a compound featuring a brominated pyridine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its molecular formula and a molar mass of approximately 244.09 g/mol. The presence of the brominated pyridine ring enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its interactions with various biological targets, including enzymes and receptors. Here are some notable findings:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
- Anticancer Potential : Research indicates that this compound may have cytotoxic effects against certain cancer cell lines. In vitro assays demonstrated that it inhibits the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways.
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination of Pyridine : The starting material, 2-pyridinylpropanoic acid, undergoes bromination at the 4-position to yield the desired brominated pyridine derivative.
- Amine Formation : The brominated intermediate is then reacted with methylamine to introduce the amino group, followed by esterification to form the final product.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in Table 1:
| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The compound showed promising activity against Staphylococcus aureus, indicating its potential as an antibacterial agent.
Case Study 2: Anticancer Activity
In another investigation, the compound was tested against several human cancer cell lines (e.g., MCF-7 for breast cancer). The results are detailed in Table 2:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
These findings suggest that this compound exhibits selective cytotoxicity towards certain cancer types.
The proposed mechanisms underlying the biological activities of this compound include:
- Membrane Disruption : For antimicrobial effects, the compound likely integrates into bacterial membranes, increasing permeability and leading to cell death.
- Apoptosis Induction : In cancer cells, it may activate intrinsic apoptotic pathways, promoting cell death through mitochondrial dysfunction and caspase activation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The presence of bromine, chlorine, fluorine, or nitro groups significantly alters molecular properties. Key comparisons are summarized below:
Table 1: Physicochemical Properties of Selected Pyridine Derivatives
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Substituent Position/Type | Yield (%) |
|---|---|---|---|---|
| Methyl 2-amino-3-(2-bromopyridin-4-yl)propanoate* | ~300 (estimated) | N/A | 2-Br on pyridine | N/A |
| 2-Chloro-5-(4-substituted phenyl)pyridine | 466–545 | 268–287 | 2-Cl on pyridine | 67–81 |
| (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate | N/A | N/A | 4-NO₂ on phenyl | N/A |
| Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate | N/A | N/A | 5-F on pyridine | N/A |
*Estimated based on structural analogs. Data for other compounds sourced from .
Key Observations:
- Bromine vs. Chlorine : Bromine’s larger atomic radius increases molecular weight and may reduce melting points compared to chlorine analogs due to weaker crystal lattice interactions. Chlorinated derivatives in Table 1 exhibit higher melting points (268–287°C), likely due to stronger intermolecular forces .
- Bromine vs. Nitro : Nitro groups are strongly electron-withdrawing, enhancing electrophilic reactivity. In contrast, bromine exerts a moderate electron-withdrawing effect, making brominated compounds less reactive toward nucleophilic substitution than nitro analogs .
- Bromine vs. Fluorine: Fluorine’s high electronegativity increases polarity and metabolic stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
